5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenyl group, and a benzyloxycarbonyl amino group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives under acidic or basic conditions to form the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Quercetin Derivatives: Compounds with similar chromen-4-one cores and phenolic structures.
Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Another chromen-4-one derivative with similar functional groups.
Uniqueness
What sets 5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl amino group, in particular, enhances its potential as a therapeutic agent by improving its stability and bioavailability .
Properties
Molecular Formula |
C32H25NO7 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H25NO7/c34-26-17-24(18-29-30(26)27(35)19-28(40-29)23-14-8-3-9-15-23)39-31(36)25(16-21-10-4-1-5-11-21)33-32(37)38-20-22-12-6-2-7-13-22/h1-15,17-19,25,34H,16,20H2,(H,33,37)/t25-/m0/s1 |
InChI Key |
HQDHYCCBOCBBIP-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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